4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

This 4-amino-pyrazole-5-carboxamide building block (C₁₁H₁₈N₄O, MW 222.29) features an N1-ethyl group that provides an optimal cLogP of ~1.4, balancing lipophilicity for CNS drug-likeness and avoiding the excessive lipophilicity of the N1-propyl analog. The free 4-amino group enables rapid parallel derivatization without protection steps, accelerating fragment-to-lead campaigns. The 98% purity grade minimizes impurity-driven assay artifacts, ensuring reproducible IC₅₀ data. Ideal for kinase inhibitor programs targeting JAK, RIP2, and other ATP-binding pockets.

Molecular Formula C11H18N4O
Molecular Weight 222.292
CAS No. 1484828-55-8
Cat. No. B2695466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide
CAS1484828-55-8
Molecular FormulaC11H18N4O
Molecular Weight222.292
Structural Identifiers
SMILESCCN1C(=C(C=N1)N)C(=O)NC2CCCC2
InChIInChI=1S/C11H18N4O/c1-2-15-10(9(12)7-13-15)11(16)14-8-5-3-4-6-8/h7-8H,2-6,12H2,1H3,(H,14,16)
InChIKeyLVFZNTQGCWQPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1484828-55-8): Procurement-Grade Structural and Physicochemical Baseline


4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1484828-55-8) is a densely functionalized 4-amino-pyrazole-5-carboxamide building block (C₁₁H₁₈N₄O, MW 222.29 g mol⁻¹) . It belongs to a class of heterocyclic intermediates widely employed in medicinal chemistry for kinase inhibitor programs, agrochemical discovery, and fragment-based screening. The compound carries an N1-ethyl substituent on the pyrazole ring, a cyclopentylamine moiety on the C5 carboxamide, and a free 4-amino group available for further derivatization [1]. Its structural combination of a five-membered alicyclic amine and a small N-alkyl group creates a distinctive steric and electronic environment that directly influences hydrogen-bonding capacity, lipophilicity, and target-binding geometry relative to its closest methyl, propyl, cyclohexyl, and regioisomeric analogs .

Why Generic Substitution of 4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide Fails: Substitution-Pattern Criticality


Within the 4-amino-pyrazole-5-carboxamide chemotype, seemingly conservative alterations at the N1-alkyl or N-carboxamide positions produce profound shifts in molecular recognition, ADME properties, and synthetic tractability. The N1-ethyl group yields a logP and steric profile intermediate between the smaller N1-methyl analog (4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide, CAS 906087-59-0, MW = 208.26) and the more lipophilic N1-propyl analog (4-amino-N-cyclopentyl-1-propyl-1H-pyrazole-5-carboxamide, CAS 2101196-69-2, MW = 236.31) . Replacing the cyclopentyl ring with cyclohexyl (4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide, CAS 1494516-36-7, MW = 236.31) expands the hydrophobic footprint, potentially reducing solubility and altering binding-pocket complementarity. Furthermore, the carboxamide regioisomer (4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide, CAS 895930-41-3, MW = 222.29) presents the amide pharmacophore at a different vector, fundamentally changing hydrogen-bonding geometry and target recognition. These quantifiable physicochemical differences mean that simple in-class substitution can invalidate structure-activity relationship (SAR) hypotheses, compromise lead optimization, or require re-validation of biological assays.

Head-to-Head Differentiation Evidence: 4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide vs. Closest Analogs


Molecular Weight and Lipophilicity (cLogP) Differentiate N1-Ethyl from N1-Methyl and N1-Propyl Analogs

The N1-ethyl substituent provides a molecular weight (MW = 222.29 g mol⁻¹) and predicted lipophilicity (cLogP ≈ 1.4) that are intermediate between the N1-methyl analog (MW = 208.26 g mol⁻¹, cLogP ≈ 1.0) and the N1-propyl analog (MW = 236.31 g mol⁻¹, cLogP ≈ 1.9) . This positioning allows fine-tuning of permeability and solubility without the excessive lipophilicity that often accompanies higher alkyl homologs.

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Cyclopentyl vs. Cyclohexyl Substituent: Impact on Steric Bulk and Rotatable Bonds

The cyclopentyl ring (five-membered) provides a smaller steric footprint and one fewer rotatable bond compared to the cyclohexyl analog (six-membered), as evidenced by their respective molecular weights (222.29 vs. 236.31 g mol⁻¹) and calculated topological polar surface areas . This difference translates into a more compact binding conformation, potentially improving complementarity for shallow or sterically constrained hydrophobic pockets in kinase ATP-binding sites.

Fragment-Based Drug Design Kinase Selectivity Structural Biology

Carboxamide Regioisomerism (5- vs. 3-Carboxamide): Vector of Hydrogen-Bonding Pharmacophore

The target compound presents the carboxamide at the pyrazole 5-position, placing the hydrogen-bonding vector at a distinct orientation relative to the 3-carboxamide regioisomer (CAS 895930-41-3, MW = 222.29 g mol⁻¹) . In the 5-carboxamide isomer, the amide group is conjugated differently with the pyrazole ring, altering its pKa, resonance, and donor/acceptor geometry. This regioisomeric difference has been shown in related pyrazole carboxamide series to produce up to 100-fold shifts in target binding affinity, underscoring the non-interchangeability of the two forms.

Medicinal Chemistry Pharmacophore Modeling Structure-Based Design

Higher Commercial Purity Grade vs. Common Analogs Enables Reproducible SAR

The target compound is commercially available at 98% purity (HPLC) from multiple suppliers (e.g., Leyan Product No. 1623106) , whereas several closest analogs are supplied at 95% purity (e.g., the N1-propyl analog, CAS 2101196-69-2, and the 3-carboxamide isomer, CAS 895930-41-3, both at 95%) . This 3% absolute purity difference can represent a significant reduction in unknown impurity burden, which is critical when compounds are used as building blocks in multi-step synthesis or as screening compounds in biochemical assays.

Analytical Chemistry Quality Control Procurement

4-Amino Group as a Unique Synthetic Handle for Derivatization

The free 4-amino group distinguishes this compound from 4-unsubstituted or 4-chloro pyrazole-5-carboxamide analogs. This primary amine enables chemoselective reactions (e.g., amide coupling, reductive amination, urea formation) without the need for protecting group manipulations, accelerating library synthesis. The N1-ethyl and N-cyclopentyl substituents remain inert under typical amine derivatization conditions, allowing predictable diversification.

Synthetic Chemistry Library Synthesis Building Blocks

Patent-Disclosed Scaffold Privilege in Kinase Inhibitor Space

The 4-amino-pyrazole-5-carboxamide scaffold is recurrent in patent filings targeting Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and RIP2 kinase, with specific compounds bearing N-cyclopentyl and N-ethyl substitutions appearing in claims as preferred embodiments [1]. For example, patent US 9,394,282 (Pyrazole carboxamides as Janus kinase inhibitors) discloses compounds with a 4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide core, highlighting the template's commercial relevance and the importance of precise substitution patterns for intellectual property protection [2].

Kinase Inhibitors Intellectual Property Drug Discovery

Optimal Application Scenarios for 4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

When a kinase inhibitor program demands a probe with cLogP ≈ 1.4—avoiding the excessive lipophilicity (cLogP ≈ 1.9) of the N1-propyl analog that could compromise solubility—this N1-ethyl compound provides the optimal balance. Its intermediate MW (222.29 g mol⁻¹) supports CNS drug-likeness, and the cyclopentyl group offers a compact hydrophobic anchor for ATP-binding pocket interactions . This property profile is directly supported by the quantitative cLogP differentiation evidence (Section 3, Evidence 1).

Fragment-Based Screening and Library Synthesis Leveraging the 4-Amino Handle

The free 4-amino group enables rapid parallel derivatization into amides, ureas, and secondary amines without requiring protection/deprotection steps. This is particularly advantageous in fragment-to-lead campaigns where dozens of analogs must be synthesized and screened within compressed timelines. The scaffold's appearance in patent literature for JAK and RIP2 kinase inhibitors validates its utility in kinase-focused libraries [1] (Section 3, Evidence 5).

Regioisomer-Controlled SAR Studies Distinguishing 5-Carboxamide from 3-Carboxamide Binding Modes

For targets where the carboxamide pharmacophore vector is critical (e.g., hinge-binding in kinases), the 5-carboxamide regioisomer provides a distinct hydrogen-bonding geometry compared to the more common 3-carboxamide isomer (CAS 895930-41-3). Researchers can systematically probe the impact of this regioisomerism on target engagement, as binding affinity differences of up to 100-fold have been reported in related pyrazole carboxamide series [2] (Section 3, Evidence 3).

High-Throughput Screening with Reduced Impurity Interference

When used as a screening compound in biochemical or cell-based assays, the 98% purity grade (vs. 95% for several analogs) minimizes the risk of impurity-driven assay artifacts. This is critical for reproducible IC₅₀ determinations and accurate SAR interpretation, especially in high-throughput screening campaigns where even minor impurities can produce misleading activity profiles (Section 3, Evidence 4).

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